molecular formula C12H11N3O5S B2495639 N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-nitrofuran-2-carboxamide CAS No. 896307-78-1

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B2495639
CAS No.: 896307-78-1
M. Wt: 309.3
InChI Key: IQYPYDQXDRQUIS-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-nitrofuran-2-carboxamide is a complex organic compound that features both thiophene and furan rings

Scientific Research Applications

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-nitrofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and furan intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include acyl chlorides, amines, and nitrating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-nitrofuran-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and furan rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are typical.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-succinamic acid
  • N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-(4-chlorophenyl)quinoline-4-carboxamide

Uniqueness

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-nitrofuran-2-carboxamide is unique due to the presence of both thiophene and furan rings, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-nitrofuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5S/c1-5-6(2)21-12(9(5)10(13)16)14-11(17)7-3-4-8(20-7)15(18)19/h3-4H,1-2H3,(H2,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYPYDQXDRQUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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